4-Hydroxy-2-oxobutanoic acid

Description

Properties

IUPAC Name |

4-hydroxy-2-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-2-1-3(6)4(7)8/h5H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWWONYMIXRVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308881 | |

| Record name | 4-Hydroxy-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22136-38-5 | |

| Record name | 4-Hydroxy-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22136-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-oxobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-oxobutanoic acid can be achieved through various methods. One such method involves the microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid. This method provides the desired products in moderate to excellent yields for a wide range of substrates.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized using standard organic synthesis techniques involving aldol condensation reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-oxobutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxobutanoic acid.

Reduction: The keto group can be reduced to form 4-hydroxybutanoic acid.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: 2,4-Dioxobutanoic acid

Reduction: 4-Hydroxybutanoic acid

Substitution: Products vary based on the nucleophile used

Scientific Research Applications

4-Hydroxy-2-oxobutanoic acid (HOB), also known as γ-hydroxy-α-ketobutyric acid, is a short-chain keto acid with diverse applications in scientific research due to its unique structure, featuring both a hydroxyl and a keto group on the butanoic acid backbone .

Scientific Research Applications

HOB is used across various scientific disciplines:

- Chemistry It serves as an intermediate in organic synthesis and as a building block for creating more complex molecules.

- Biology The compound participates in metabolic pathways and is useful for studying enzyme-catalyzed reactions.

- Medicine Derivatives of HOB have shown potential therapeutic applications, including as insulinotropic agents for treating non-insulin dependent diabetes mellitus (NIDDM).

Metabolic Role

HOB is involved in key metabolic pathways, particularly in amino acid metabolism and the metabolism of nitrogen-containing compounds. It is linked to hyperornithinemia with gyrate atrophy, where its accumulation indicates disruptions in normal metabolic processes. An alternative cyclic pathway substitutes HOB, a compound absent from known metabolism, for amino acids .

Enzymatic Interactions

HOB undergoes enzymatic reactions that facilitate its conversion into other biologically active compounds. For example, it can be oxidized to form 2,4-dioxobutanoic acid or reduced to yield 4-hydroxybutanoic acid. Transaminases can convert HOB into chiral derivatives, achieving conversion rates between 70% and 95% for various substrates.

Enzyme Catalysis

HOB can be utilized in enzyme-catalyzed reactions. Transaminases convert HOB into chiral derivatives with conversion rates between 70% and 95%, demonstrating HOB's potential as a precursor for synthesizing biologically relevant compounds.

Therapeutic Applications

HOB derivatives have been explored for their insulinotropic effects, suggesting potential applications in treating non-insulin-dependent diabetes mellitus (NIDDM). These derivatives may enhance insulin secretion from pancreatic beta cells, indicating HOB's relevance in diabetes management.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound (HOB) | Hydroxyl and keto groups present | Involved in amino acid metabolism; insulinotropic potential |

| 2-Oxobutanoic acid | Lacks hydroxyl group | Intermediate in metabolic pathways but less versatile than HOB |

| 4-Hydroxybutanoic acid | Lacks keto group | Less reactive; primarily involved in fatty acid metabolism |

| 2,4-Dioxobutanoic acid | Contains two keto groups | More reactive; involved in different metabolic pathways |

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxobutanoic acid involves its role as an intermediate in various metabolic pathways. It can undergo enzymatic reactions, such as the irreversible conversion of 1-aminocyclopropane-1-carboxylate to ammonia and alpha-ketobutyrate, allowing growth on ACC as a nitrogen source . The compound’s molecular targets and pathways are primarily related to its role in metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-Hydroxy-2-oxobutanoic Acid

Key Observations :

- Positional Isomerism: 2-Oxobutanoic acid lacks the hydroxyl group at C4, reducing its polarity and altering its metabolic roles compared to this compound .

- Chain Length: 4-Oxopentanoic acid (levulinic acid) has a longer carbon chain, enhancing its utility in industrial applications like biofuel production .

- Branching : 4-Hydroxy-4-methyl-2-oxoglutaric acid incorporates a methyl group at C4, increasing steric hindrance and affecting enzyme binding in biochemical assays .

Derivatives with Aryl or Functional Substituents

Table 2: Derivatives with Modified Substituents

Key Observations :

- Aryl Groups : Addition of aryl rings (e.g., chlorophenyl) enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets .

- Functional Diversity: Derivatives like 4-(2-amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid exhibit dual keto and amino groups, enabling chelation of metal ions in catalytic processes .

Role in Engineered Pathways

This compound serves as a non-physiological intermediate in E. coli for assimilating CO₂ into multicarbon compounds. Directed evolution studies have optimized its conversion to 1,2,4-butanetriol (BT), a precursor for explosives and pharmaceuticals .

Biological Activity

4-Hydroxy-2-oxobutanoic acid (HOB) is a compound that has garnered attention in various fields of biological and chemical research due to its unique structure and biological properties. This article delves into the biological activity of HOB, highlighting its metabolic roles, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

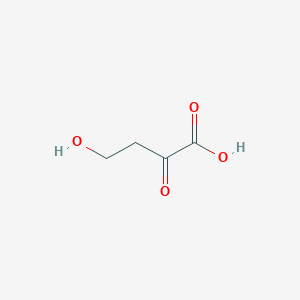

This compound is classified as a short-chain keto acid, characterized by the presence of both a hydroxyl group and a keto group on the butanoic acid backbone. Its chemical formula is , with a molecular weight of approximately 118.09 g/mol. The structure can be represented as:

This unique structure allows HOB to participate in various metabolic pathways, acting as an intermediate in several enzymatic reactions .

Metabolic Role

HOB is involved in several key metabolic pathways, particularly in amino acid metabolism. It has been identified as a significant metabolite in humans and other organisms, playing a role in the metabolism of nitrogen-containing compounds. Specifically, it is linked to the metabolic disorder known as hyperornithinemia with gyrate atrophy, where its accumulation may indicate disruptions in normal metabolic processes .

Enzymatic Interactions

HOB undergoes various enzymatic reactions that facilitate its conversion into other biologically active compounds. For instance, it can be oxidized to form 2,4-dioxobutanoic acid or reduced to yield 4-hydroxybutanoic acid . These reactions are catalyzed by specific enzymes that demonstrate varying degrees of stereoselectivity and efficiency.

Case Study 1: Enzyme Catalysis

Research has shown that HOB can be effectively utilized in enzyme-catalyzed reactions. A study highlighted the use of transaminases to convert HOB into chiral derivatives, achieving conversion rates between 70% and 95% for various substrates . This demonstrates HOB's potential as a precursor for synthesizing biologically relevant compounds.

Case Study 2: Therapeutic Applications

HOB derivatives have been explored for their insulinotropic effects, suggesting potential applications in treating non-insulin-dependent diabetes mellitus (NIDDM). These derivatives may enhance insulin secretion from pancreatic beta cells, indicating HOB's relevance in diabetes management .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Hydroxyl and keto groups present | Involved in amino acid metabolism; insulinotropic potential |

| 2-Oxobutanoic acid | Lacks hydroxyl group | Intermediate in metabolic pathways but less versatile than HOB |

| 4-Hydroxybutanoic acid | Lacks keto group | Less reactive; primarily involved in fatty acid metabolism |

| 2,4-Dioxobutanoic acid | Contains two keto groups | More reactive; involved in different metabolic pathways |

Q & A

Q. What laboratory synthesis methods are used to produce 4-hydroxy-2-oxobutanoic acid (HOBA)?

HOBA is synthesized via enzymatic pathways in engineered microbial systems. For example, Escherichia coli strains overexpressing phosphoserine transaminase (SerC<sup>R42W/R77W</sup>) catalyze the deamination of homoserine to HOBA . Chemical derivatization methods, such as coupling with pre-column reagents like 6-MOQ-EtOCOOSu, are also employed for analytical detection .

Q. What techniques are recommended for structural characterization of HOBA and its derivatives?

X-ray crystallography using programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) is standard. Data processing with WinGX ensures accurate anisotropic displacement ellipsoid modeling. For high-resolution data, SHELXL’s robust handling of twinned crystals is advantageous .

Q. How should researchers handle HOBA safely in laboratory settings?

Follow OSHA GHS guidelines:

- Use PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation.

- Store at -10°C in airtight containers to prevent degradation.

- Dispose of waste via certified biohazard protocols to mitigate environmental risks .

Advanced Research Questions

Q. How can metabolic pathways be optimized to enhance HOBA production in engineered microbes?

Overexpress homoserine biosynthesis genes (metL and lysC<sup>V339A</sup>) to increase precursor flux. Combine with ldh (lactate dehydrogenase), cat2 (CoA-transferase), and adh (alcohol dehydrogenase) to convert HOBA into 1,2,4-butanetriol (BT). Use fed-batch fermentation with glucose to achieve yields >19.6 mg/L .

Q. What methodological strategies resolve contradictions in HOBA’s crystallographic data?

Discrepancies in anisotropic displacement parameters may arise from software differences (e.g., SHELX vs. OLEX2 ). Validate models via:

Q. How can enzyme engineering improve HOBA biosynthesis efficiency?

Mutagenesis of phosphoserine transaminase (e.g., R42W/R77W substitutions) enhances substrate specificity toward homoserine. Assay activity via NADH-coupled spectrophotometry at 340 nm, monitoring HOBA formation over time. Optimize reaction conditions (pH 7.5, 25°C) to maximize catalytic turnover .

Q. What analytical methods detect HOBA in complex biological matrices?

Pre-column derivatization with 6-methoxy-4-quinolone (6-MOQ) enables UV/fluorescence detection via HPLC. For quantification, use LC-MS/MS with MRM transitions (m/z 133 → 87 for HOBA). Validate methods with spiked recovery assays (85–110% recovery range) .

Q. How is metabolic flux analysis (MFA) applied to track HOBA in engineered pathways?

Use <sup>13</sup>C-glucose labeling to trace carbon flux into HOBA. Model flux distributions via isotopomer spectral analysis (ISA) or elementary metabolite units (EMU). Compare theoretical vs. experimental yields to identify bottlenecks (e.g., competing pathways draining homoserine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.